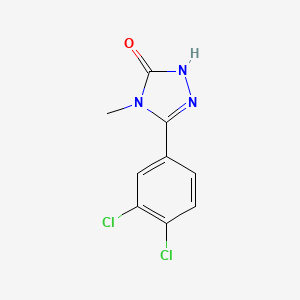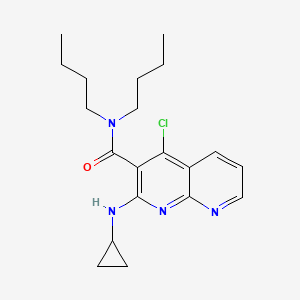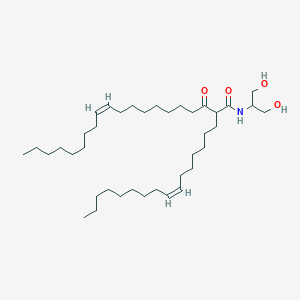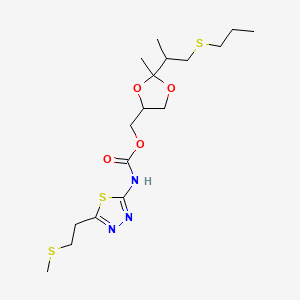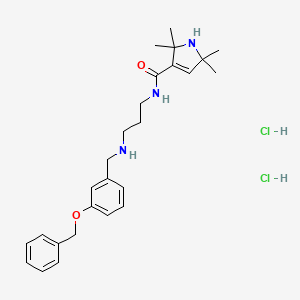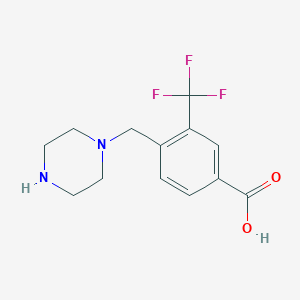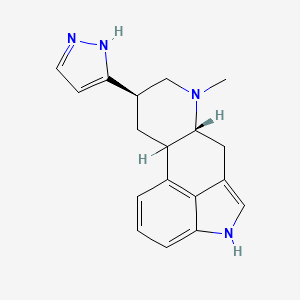
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrazolo-pyrido-thiazine core, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo-pyrido-thiazine core, followed by the introduction of the phenyl and piperazinyl groups. Common reagents used in these reactions include various halides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific application and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazolo-pyrido-thiazine derivatives with varying substituents. Examples might include:
- Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives with different alkyl or aryl groups.
- Compounds with modifications to the piperazinyl or phenyl groups.
Uniqueness
The uniqueness of Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-3-phenyl-4-(3-(4-phenyl-1-piperazinyl)propyl)-2,7,9-trimethyl-, 5,5-dioxide lies in its specific combination of functional groups and the resulting biological and chemical properties
特性
CAS番号 |
164357-38-4 |
|---|---|
分子式 |
C30H34N6O2S |
分子量 |
542.7 g/mol |
IUPAC名 |
4,11,13-trimethyl-5-phenyl-7-[3-(4-phenylpiperazin-1-yl)propyl]-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide |
InChI |
InChI=1S/C30H34N6O2S/c1-22-21-23(2)31-30-26(22)27-29(28(33(3)32-27)24-11-6-4-7-12-24)36(39(30,37)38)16-10-15-34-17-19-35(20-18-34)25-13-8-5-9-14-25/h4-9,11-14,21H,10,15-20H2,1-3H3 |
InChIキー |
KWRNSKBOSJIDBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


